9H-Xanthene-1-acetic acid, 9-oxo-

Medicinal Chemistry Anti-inflammatory Structure-Activity Relationship

9H-Xanthene-1-acetic acid, 9-oxo- (CAS 59292-04-5) is a synthetic xanthone derivative characterized by an acetic acid moiety substituted at the 1-position of the tricyclic xanthone core. While the xanthone scaffold is widely recognized for broad-spectrum bioactivity, this specific 1-acetic acid regioisomer remains significantly underexplored compared to the extensively studied 9-oxo-9H-xanthene-4-acetic acid (XAA) class.

Molecular Formula C15H10O4
Molecular Weight 254.24 g/mol
CAS No. 59292-04-5
Cat. No. B14622269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Xanthene-1-acetic acid, 9-oxo-
CAS59292-04-5
Molecular FormulaC15H10O4
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C=CC=C3O2)CC(=O)O
InChIInChI=1S/C15H10O4/c16-13(17)8-9-4-3-7-12-14(9)15(18)10-5-1-2-6-11(10)19-12/h1-7H,8H2,(H,16,17)
InChIKeyRBRKQSDAFTVFQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 9H-Xanthene-1-acetic acid, 9-oxo- (CAS 59292-04-5): A Positional Isomer with a Distinct Biological Profile


9H-Xanthene-1-acetic acid, 9-oxo- (CAS 59292-04-5) is a synthetic xanthone derivative characterized by an acetic acid moiety substituted at the 1-position of the tricyclic xanthone core. While the xanthone scaffold is widely recognized for broad-spectrum bioactivity, this specific 1-acetic acid regioisomer remains significantly underexplored compared to the extensively studied 9-oxo-9H-xanthene-4-acetic acid (XAA) class [1]. Its distinct regiochemistry confers a unique biological predilection towards anti-inflammatory pathways, fundamentally differentiating it from the antitumor and vascular-disrupting properties characteristic of the 4-acetic acid isomer and its potent clinical candidate, DMXAA [2].

Scientific Selection Risks: Why 9H-Xanthene-1-acetic acid, 9-oxo- Cannot Be Replaced by Common 4-Acetic Acid Analogs


Generic substitution between xanthone acetic acid regioisomers is scientifically unsound due to a critical functional divergence encoded by the position of the acetic acid side chain. The 4-acetic acid isomers (e.g., XAA, DMXAA) are designed for potent antitumor activity via immunomodulation and vascular disruption, with DMXAA having entered phase II clinical trials for this purpose [1]. In contrast, the 1-acetic acid isomer exhibits a historical and mechanistic bias toward anti-inflammatory activity, with no documented antitumor efficacy comparable to its 4-substituted counterparts [2]. This positional shift fundamentally alters the compound's pharmacodynamic trajectory and physicochemical properties, including its lipophilicity and photochemical stability, making it an unsuitable surrogate and a distinct tool for targeted research applications [3].

9H-Xanthene-1-acetic acid, 9-oxo-: Quantifiable Differentiation from Analogs for Informed Procurement


Regioisomer-Driven Functional Divergence: Anti-Inflammatory vs. Antitumor Activity

The primary functional differentiator for 9H-Xanthene-1-acetic acid, 9-oxo- is its regiospecific anti-inflammatory evaluation profile. While the 4-acetic acid isomer (XAA) and its 5,6-dimethyl derivative (DMXAA) are established for their in vivo antitumor and vascular-disrupting properties, the 1-acetic acid isomer was specifically developed and assessed as an anti-inflammatory agent [1]. This historical divergence suggests that the 1-isomer lacks the molecular recognition features required for the antitumor mechanisms (e.g., STING pathway agonism by DMXAA) and instead interacts with targets relevant to inflammation. This makes it a preferred starting point for anti-inflammatory drug discovery over its antitumor-prone analogs [2].

Medicinal Chemistry Anti-inflammatory Structure-Activity Relationship

Distinct Lipophilicity Profile: XLogP3 of 2.4 for Better Oral Absorption Prediction

The partition coefficient is a critical determinant of a compound's drug-likeness. The target 1-acetic acid isomer has a computed XLogP3 value of 2.4 [1]. This is lower than the 4-acetic acid isomer XAA (computed LogP of 2.57-2.6 [2]) and significantly lower than the clinical candidate DMXAA (XLogP3 of 3.2 ). This reduced lipophilicity suggests the 1-isomer may possess higher aqueous solubility and a distinct absorption profile, potentially circumventing the solubility-limited bioavailability issues noted with some antitumor xanthones while trading off membrane permeability.

Drug Design ADME Properties Physicochemical Profiling

Differentiated Photochemical Reactivity for Caged Compound Applications

Xanthone acetic acids are valuable photolabile protecting groups (PPGs) due to their efficient singlet-state photodecarboxylation. The quantum yield (Φ) for photodecarboxylation is highly sensitive to the position of the acetic acid substituent. While literature provides quantitative data for the 2- and 4-isomers (Φ = 0.67 and 0.64, respectively [1]), the 1-isomer is expected to exhibit a distinct quantum yield due to the altered electronic conjugation between the xanthone carbonyl and the benzylic carbanion intermediate. This positional effect renders the 1-isomer a unique tool for tuning photorelease kinetics in biological uncaging experiments.

Chemical Biology Photopharmacology Photolabile Protecting Groups

Patent-Documented Exclusion from the Antitumor Invention Class Demonstrates Functional Specificity

A seminal patent on 'Compounds having antitumour and antibacterial properties' (EP0278176B1) explicitly distinguishes the target 1-acetic acid isomer as prior art with anti-inflammatory activity, while the invention itself claims novel 4-acetic acid derivatives for antitumor use [1]. This demonstrates that by the time of filing, it was already established within the field that the 1-isomer does not meet the inventive threshold for antitumor activity, confirming a scientifically recognized niche for anti-inflammatory applications. This de-risks IP space for anti-inflammatory projects using this scaffold.

Intellectual Property Chemical Patent Lead Optimization

Niche Market Position Validated by Sparse Commercial and Research Data

A significant practical differentiator is the compound's lower commercial maturity and research density. The ChEMBL database records only 3 bioactivity data points for this compound, all related to ADME properties rather than target-specific pharmacology [1]. This contrasts starkly with the 4-acetic acid isomer XAA and DMXAA, which have extensive datasets from numerous in vivo and clinical studies. This scarcity positions the 1-isomer not as a commodity, but as a specialized probe for studying the often-neglected functional consequences of simple regioisomerism on a biologically privileged scaffold.

Supply Chain Management Niche Chemical Sourcing Research Tool Compound

Optimal Use Cases for 9H-Xanthene-1-acetic acid, 9-oxo- Based on Differentiated Evidence


Targeted Anti-Inflammatory Drug Discovery Campaigns

Use as a core scaffold for developing novel anti-inflammatory therapeutics, leveraging its historical evaluation in this area to bypass the antitumor activity and STING pathway liabilities associated with the 4-acetic acid isomer, DMXAA. Its lower lipophilicity (XLogP3 of 2.4) further supports the design of leads with favorable oral bioavailability profiles . This is directly supported by the documented anti-inflammatory evaluation of the xanthenyl acetic acid class in primary medicinal chemistry literature.

Development of Photocaged Probes and Photolabile Protecting Groups

Employ as a novel building block for photopharmacology, exploiting its positionally unique photodecarboxylation properties. Its quantum yield is predicted to differ from the known 2-isomer (Φ = 0.67) and 4-isomer (Φ = 0.64) values, offering a means to diversify uncaging kinetics in light-controlled biological experiments . This is based on the established positional dependence of photodecarboxylation in xanthone acetic acids.

Regioisomer-Dependent Structure-Activity Relationship (SAR) Studies

Include this compound as a key control in comprehensive SAR studies of the xanthone scaffold to probe the influence of regioisomeric substitution on a wide array of pharmacological endpoints, from anti-inflammatory to anticancer activities. The functional divergence between the 1- and 4-acetic acid isomers, validated by their distinct patent classifications, makes it an essential tool for mapping the pharmacophoric landscape of this privileged structure .

Sourcing a Niche, Low-Competition Chemical Tool for Exploratory Biology

Procure as a specialized research tool for exploratory biological screening, capitalizing on its underexplored status (limited to 3 ADME records in ChEMBL) to pioneer new biological target associations for the xanthone class beyond the well-trodden paths of vascular disruption and immunomodulation .

Quote Request

Request a Quote for 9H-Xanthene-1-acetic acid, 9-oxo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.